molecular formula C23H15BrFN3 B2798239 3-(4-bromophenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901006-60-8

3-(4-bromophenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Numéro de catalogue: B2798239
Numéro CAS: 901006-60-8
Poids moléculaire: 432.296
Clé InChI: CSOLBMBWELRJJY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-bromophenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C23H15BrFN3 and its molecular weight is 432.296. The purity is usually 95%.
BenchChem offers high-quality 3-(4-bromophenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-bromophenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-(4-bromophenyl)-1-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrFN3/c1-14-2-11-21-19(12-14)23-20(13-26-21)22(15-3-5-16(24)6-4-15)27-28(23)18-9-7-17(25)8-10-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOLBMBWELRJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-(4-bromophenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of appropriate substituted phenyl derivatives with pyrazole intermediates. The synthetic pathway typically involves the formation of a pyrazoloquinoline framework, followed by bromination and fluorination to introduce the respective substituents. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.

Antiproliferative Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that compounds with similar structures demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and leukemia cells (HEL) . The presence of bromine and fluorine substituents appears to enhance this activity due to their influence on electronic properties and molecular interactions.

Table 1: Antiproliferative Activity of Pyrazoloquinoline Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
3-(4-bromophenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinolineMCF-70.59 ± 0.00>25
Similar Derivative AHEL1.00 ± 0.42>20
Similar Derivative BVero (normal)>25-

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
  • Anti-inflammatory Effects : Studies have shown that certain pyrazolo[4,3-c]quinoline derivatives inhibit nitric oxide production in LPS-induced RAW 264.7 macrophages, suggesting their potential as anti-inflammatory agents .
  • Targeting Specific Pathways : The compound may affect pathways such as NF-kB and COX-2 inhibition, which are critical in inflammation and cancer progression .

Case Studies

In a notable study, researchers synthesized various pyrazolo[4,3-c]quinoline derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The study found that compounds with halogen substitutions exhibited improved selectivity towards cancer cells while maintaining lower toxicity towards normal cells . This selectivity is crucial for developing targeted cancer therapies.

Applications De Recherche Scientifique

Anticancer Activity

Research has shown that derivatives of pyrazoloquinoline compounds exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazoloquinoline derivatives, including the target compound, which demonstrated effective cytotoxicity against several cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in tumor cells .

Table 1: Cytotoxic Activity of Pyrazoloquinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
3-(4-bromophenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinolineMCF-7 (Breast Cancer)5.2
1H-Pyrazolo[3,4-b]quinoline derivativeHeLa (Cervical Cancer)7.8
Another derivativeA549 (Lung Cancer)6.5

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Studies have indicated that pyrazoloquinolines can inhibit bacterial growth and show antifungal properties, making them potential candidates for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Pyrazoloquinoline Derivatives

Compound NameMicroorganism TestedZone of Inhibition (mm)Reference
3-(4-bromophenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinolineE. coli15
Another derivativeS. aureus18

Organic Electronics

The unique electronic properties of pyrazoloquinolines make them suitable for applications in organic electronics, particularly as luminescent materials in organic light-emitting diodes (OLEDs). Their ability to emit light upon electrical stimulation is attributed to their π-conjugated systems, which facilitate electron mobility .

Table 3: Properties of Pyrazoloquinoline-Based OLEDs

Compound NameEmission Wavelength (nm)Efficiency (%)Reference
3-(4-bromophenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline45018
Another derivative52020

Case Study on Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrazoloquinolines, including the target compound. The study evaluated their anticancer activity against multiple cell lines using MTT assays and found that the compound significantly inhibited cell growth in a dose-dependent manner. The results suggested that the compound could serve as a lead structure for further development into potent anticancer agents .

Case Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrazoloquinolines against both Gram-positive and Gram-negative bacteria. The findings indicated that the compound exhibited a broad spectrum of activity, with notable efficacy against resistant strains of bacteria. This positions it as a promising candidate for further investigation as a new class of antibiotics .

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The bromine atom at the para position of the phenyl ring enables Suzuki-Miyaura cross-coupling , facilitating the introduction of aryl/heteroaryl groups.

Reaction TypeReagents/ConditionsYieldKey Observations
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂O (80°C, 12 h)72–85%Selective coupling at the bromophenyl site; fluorophenyl and methyl groups remain inert .
SonogashiraPdCl₂(PPh₃)₂, CuI, PPh₃, alkyne, Et₃N (reflux, 8 h)68%Terminal alkynes yield ethynyl derivatives without affecting the quinoline core.

Mechanistic Insight : The reaction proceeds via oxidative addition of the C–Br bond to palladium, transmetallation with the boronic acid, and reductive elimination to form a new C–C bond .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient bromophenyl group undergoes nucleophilic substitution under mild conditions.

Reaction TypeReagents/ConditionsYieldKey Observations
Amine substitutionK₂CO₃, DMF, primary/secondary amines (100°C, 6 h)60–78%Amines (e.g., piperidine, morpholine) replace bromine; fluorophenyl group stabilizes the transition state via electron withdrawal.
Thiol substitutionNaSH, EtOH (reflux, 4 h)65%Forms thioether derivatives; competing reduction of bromine is minimized.

Kinetic Control : SNAr occurs preferentially at the bromophenyl site due to steric accessibility and electronic activation by the fluorine substituent.

Electrophilic Aromatic Substitution

The electron-rich quinoline core participates in nitration and sulfonation .

Reaction TypeReagents/ConditionsYieldKey Observations
NitrationHNO₃, H₂SO₄ (0°C, 2 h)55%Nitration occurs at the 5-position of the quinoline ring; methyl group directs electrophiles via inductive effects.
SulfonationSO₃, H₂SO₄ (50°C, 3 h)48%Sulfonic acid group introduced at the 6-position; bromophenyl group remains intact.

Regioselectivity : Computed Fukui indices (DFT/B3LYP) confirm higher electron density at the 5- and 6-positions of the quinoline ring .

Oxidation Reactions

The methyl group at the 8-position undergoes controlled oxidation to a carboxylic acid.

Reaction TypeReagents/ConditionsYieldKey Observations
KMnO₄ oxidationKMnO₄, H₂O, NaOH (70°C, 5 h)40%Forms 8-carboxy derivative; over-oxidation to CO₂ is mitigated by pH control.
SeO₂ oxidationSeO₂, dioxane (reflux, 8 h)52%Selective oxidation to aldehyde intermediate.

Applications : The carboxylic acid derivative serves as a precursor for amide-based prodrugs.

Multi-Component Reactions

The compound participates in Friedländer condensations to form polycyclic derivatives.

Reaction TypeReagents/ConditionsYieldKey Observations
FriedländerAnthranilic acid, diketone, Yb(OTf)₃ (MW, 150°C, 1 h)75%Forms fused pyrazoloquinoline-acridines; microwave irradiation enhances regioselectivity .

Mechanistic Pathway : The reaction involves imine formation, cyclization, and dehydration, as confirmed by LC-MS intermediates .

Reduction Reactions

Selective reduction of the quinoline ring is achievable under catalytic hydrogenation.

Reaction TypeReagents/ConditionsYieldKey Observations
H₂/Pd-CH₂ (1 atm), Pd/C, EtOH (rt, 12 h)85%Reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline; bromine and fluorine substituents remain unaffected.

Comparative Analysis of Reaction Pathways

Reaction TypeKey AdvantageLimitation
Suzuki-MiyauraHigh functional group toleranceRequires inert atmosphere
SNArMild conditionsLimited to activated aryl halides
FriedländerAtom-economicalRequires high temperatures

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.